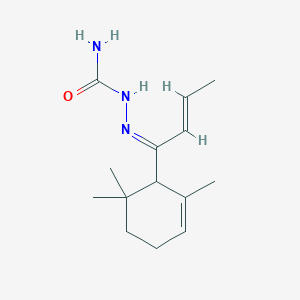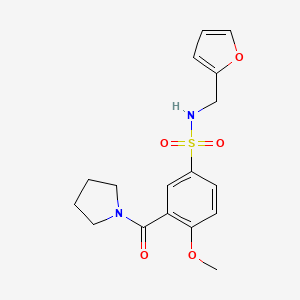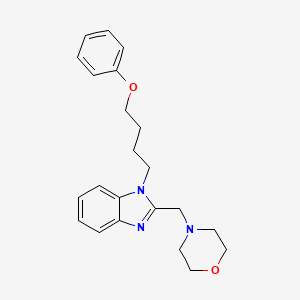
2-chloro-4-fluoro-N-2-pyrimidinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-2-pyrimidinylbenzamide, also known as CFN-99554, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-chloro-4-fluoro-N-2-pyrimidinylbenzamide works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 has been found to be overexpressed in many types of cancer, making it a potential target for anticancer drugs. By inhibiting CK2, 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of neurodegenerative diseases, 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide can reduce neuroinflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide is its potent inhibition of CK2, which makes it a promising candidate for the development of anticancer and neurodegenerative drugs. However, one limitation of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide. Another area of interest is the study of the effects of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide on other cellular processes and signaling pathways. Finally, the potential application of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide in other diseases and conditions beyond cancer and neurodegeneration should be explored.
Méthodes De Synthèse
The synthesis of 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide involves a multi-step process that begins with the reaction of 2-chloro-4-fluoroaniline with ethyl 2-chloro-3-oxobutanoate to form 2-chloro-4-fluoro-N-ethylbenzamide. This compound is then reacted with 2-aminopyrimidine to yield 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has been extensively studied for its potential application in various scientific research fields. One of the primary areas of interest is cancer research, as CK2 has been found to be overexpressed in many types of cancer. 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
In addition to cancer research, 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has also been studied for its potential application in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. 2-chloro-4-fluoro-N-2-pyrimidinylbenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O/c12-9-6-7(13)2-3-8(9)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHFXOAFQRRGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)
![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5331357.png)

![2-butyl-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331371.png)
![4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5331380.png)

![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5331392.png)

![2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5331403.png)
![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5331404.png)
